molecular formula C23H24BrNO B11708754 N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide

N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide

Katalognummer: B11708754
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: PYYDRGYAJMQWJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide is a compound that features an adamantane group, a phenyl ring, and a bromobenzamide moiety The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a phenyl group. This can be achieved through a Friedel-Crafts alkylation reaction where adamantane is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Bromination: The phenyladamantane derivative is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated phenyladamantane with a suitable amine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling Reactions: The amide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation: Products may include oxidized forms of the adamantane or phenyl rings.

    Reduction: Reduced forms of the amide or other functional groups present in the molecule.

Wissenschaftliche Forschungsanwendungen

N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of advanced materials due to its rigid and stable structure.

Wirkmechanismus

The mechanism of action of N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane group can enhance the compound’s stability and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[4-(adamantan-1-yl)phenyl]-N′-phenylselenourea: Contains a selenourea group instead of a bromobenzamide moiety.

    1-(adamantan-1-yl)-3,4-dimethyl-3-phenylpiperidine: Features a piperidine ring instead of a benzamide structure.

    N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Contains a vinyl group and a benzylacetamide moiety.

Uniqueness

N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which can participate in various chemical reactions, and the adamantane structure, which provides rigidity and stability. This combination of features makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H24BrNO

Molekulargewicht

410.3 g/mol

IUPAC-Name

N-[4-(1-adamantyl)phenyl]-4-bromobenzamide

InChI

InChI=1S/C23H24BrNO/c24-20-5-1-18(2-6-20)22(26)25-21-7-3-19(4-8-21)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26)

InChI-Schlüssel

PYYDRGYAJMQWJQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.